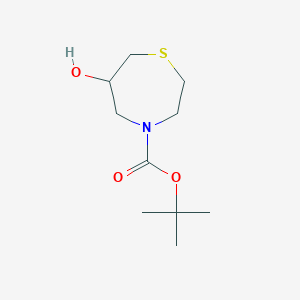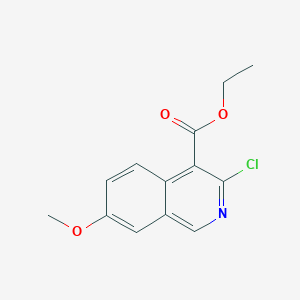
Ethyl 3-chloro-7-methoxyisoquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-chloro-7-methoxyisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are significant in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a chloro group at the 3-position, a methoxy group at the 7-position, and an ethyl ester group at the 4-carboxylate position on the isoquinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-7-methoxyisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 3-chloro-7-methoxyisoquinoline.
Esterification: The carboxyl group at the 4-position is esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Purification: The product is then purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Ethyl 3-chloro-7-methoxyisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution: Formation of 3-amino-7-methoxyisoquinoline-4-carboxylate or 3-thio-7-methoxyisoquinoline-4-carboxylate.
Oxidation: Formation of 3-chloro-7-methoxyisoquinoline-4-carboxylic acid.
Reduction: Formation of 3-chloro-7-methoxyisoquinoline-4-methanol.
Hydrolysis: Formation of 3-chloro-7-methoxyisoquinoline-4-carboxylic acid.
科学的研究の応用
Ethyl 3-chloro-7-methoxyisoquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of heterocyclic compounds.
Biological Studies: Researchers use this compound to study the structure-activity relationships (SAR) of isoquinoline derivatives and their biological effects.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 3-chloro-7-methoxyisoquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets, while the ester group can affect its pharmacokinetic properties.
類似化合物との比較
Ethyl 3-chloro-7-methoxyisoquinoline-4-carboxylate can be compared with other isoquinoline derivatives, such as:
3-chloro-7-methoxyisoquinoline: Lacks the ethyl ester group, which may result in different chemical reactivity and biological activity.
Ethyl 3-bromo-7-methoxyisoquinoline-4-carboxylate: The bromo group can lead to different substitution reactions compared to the chloro group.
Ethyl 3-chloro-7-hydroxyisoquinoline-4-carboxylate: The hydroxy group can introduce additional hydrogen bonding interactions, affecting the compound’s properties.
特性
分子式 |
C13H12ClNO3 |
|---|---|
分子量 |
265.69 g/mol |
IUPAC名 |
ethyl 3-chloro-7-methoxyisoquinoline-4-carboxylate |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(16)11-10-5-4-9(17-2)6-8(10)7-15-12(11)14/h4-7H,3H2,1-2H3 |
InChIキー |
NEQJFPFUGHUZPO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C=CC(=CC2=CN=C1Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330938.png)
![1-Oxa-9-thiaspiro[5.5]undecan-4-ol](/img/structure/B15330941.png)

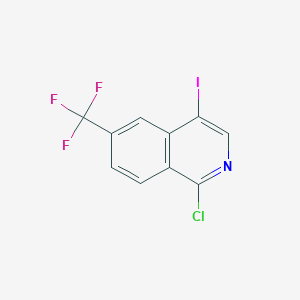
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B15330962.png)

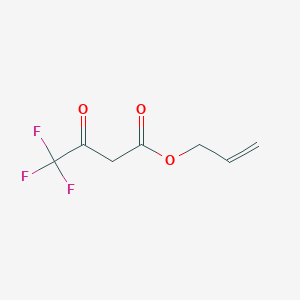
![Ethyl furo[2,3-b]pyridine-4-carboxylate](/img/structure/B15330976.png)
![tert-Butyl 3-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B15330988.png)
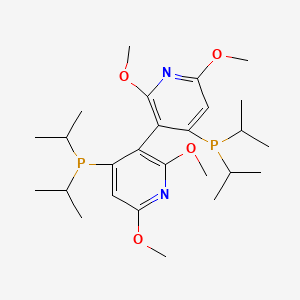
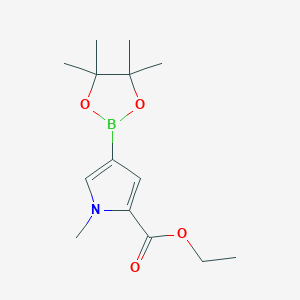
![6-Methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15330997.png)
